molecular formula C31H38O11 B13387276 [(2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

[(2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B13387276
M. Wt: 586.6 g/mol
InChI Key: OVMSOCFBDVBLFW-VMZBTMDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule with significant applications in medicinal chemistry. This compound is structurally related to the taxane family, which includes well-known chemotherapeutic agents such as paclitaxel and docetaxel .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[113103,1004,7]heptadec-13-en-2-yl] benzoate typically involves multiple steps, starting from simpler organic moleculesThe final step involves the esterification of the benzoate group .

Industrial Production Methods

Industrial production of this compound often employs semi-synthetic routes, starting from naturally occurring precursors such as 10-deacetylbaccatin III. This approach leverages the complex natural structure and modifies it through chemical reactions to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, the compound is studied for its interactions with cellular components. It serves as a model for understanding the behavior of similar molecules in biological systems .

Medicine

Medically, this compound is investigated for its potential as a chemotherapeutic agent. Its structural similarity to paclitaxel and docetaxel suggests it may have similar anti-cancer properties .

Industry

In the industrial sector, the compound is used in the development of new pharmaceuticals and chemical processes. Its complex structure makes it a valuable target for synthetic chemists .

Mechanism of Action

The compound exerts its effects by binding to tubulin, a protein involved in cell division. This binding stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the microtubule network and associated proteins .

Properties

Molecular Formula

C31H38O11

Molecular Weight

586.6 g/mol

IUPAC Name

[(2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31?/m0/s1

InChI Key

OVMSOCFBDVBLFW-VMZBTMDNSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C

Origin of Product

United States

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